molecular formula C10H15BrN2O3 B2455872 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1249514-57-5

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2455872
CAS No.: 1249514-57-5
M. Wt: 291.145
InChI Key: INPPLPDMGVWXBA-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a dimethoxyethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the pyrrole ring is achieved through electrophilic bromination. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

    Amidation: The carboxylic acid group on the pyrrole ring is converted to a carboxamide group through a reaction with an amine. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2-diethoxyethyl)-N-methylbenzenesulfonamide
  • 4-bromo-N-(2,2-dimethoxyethyl)-2-methylbenzamide

Uniqueness

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(2,2-dimethoxyethyl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-13-6-7(11)4-8(13)10(14)12-5-9(15-2)16-3/h4,6,9H,5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPPLPDMGVWXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC(OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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